molecular formula C10H9NO5 B14303494 5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid CAS No. 113052-06-5

5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid

Cat. No.: B14303494
CAS No.: 113052-06-5
M. Wt: 223.18 g/mol
InChI Key: ZRXSEUZQYFSUHZ-UHFFFAOYSA-N
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Description

5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid is an organic compound with a unique structure that includes a pyridine ring substituted with acetyl, methyl, and dicarboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester using N-bromosuccinimide (NBS) as the brominating reagent and azobisisobutyronitrile (AIBN) as an initiator . This is followed by further functional group transformations to introduce the acetyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through continuous flow chemistry techniques or the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The bromination of the methyl group can lead to further substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing ketones to alcohols.

    Substitution: N-bromosuccinimide (NBS) is used for bromination reactions.

Major Products Formed

    Oxidation: 5-Acetyl-6-carboxypyridine-2,3-dicarboxylic acid.

    Reduction: 5-Hydroxy-6-methylpyridine-2,3-dicarboxylic acid.

    Substitution: 5-Bromo-6-methylpyridine-2,3-dicarboxylic acid.

Scientific Research Applications

5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can influence biochemical pathways and enzyme activities, although detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    6-Methylpyridine-2,3-dicarboxylic acid: Similar structure but lacks the acetyl group.

    5-Methylpyridine-2,3-dicarboxylic acid: Similar structure but lacks both the acetyl and methyl groups.

Properties

CAS No.

113052-06-5

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

5-acetyl-6-methylpyridine-2,3-dicarboxylic acid

InChI

InChI=1S/C10H9NO5/c1-4-6(5(2)12)3-7(9(13)14)8(11-4)10(15)16/h3H,1-2H3,(H,13,14)(H,15,16)

InChI Key

ZRXSEUZQYFSUHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C(=O)C)C(=O)O)C(=O)O

Origin of Product

United States

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